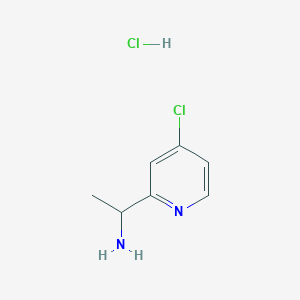

(R)-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride

Description

(R)-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a chlorine atom at the 4-position and an ethanamine moiety at the 2-position. The compound’s R-configuration confers stereochemical specificity, which is critical for interactions with biological targets such as enzymes or receptors. This compound is structurally analogous to other ethanamine hydrochlorides but distinguished by its substitution pattern and chirality .

Properties

Molecular Formula |

C7H10Cl2N2 |

|---|---|

Molecular Weight |

193.07 g/mol |

IUPAC Name |

1-(4-chloropyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H |

InChI Key |

HHUAULBXQLLZHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CC(=C1)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride typically involves the reaction of 4-chloropyridine with an appropriate amine under controlled conditions. One common method involves the use of ®-1-(4-Chloropyridin-2-yl)ethanol as a starting material, which is then subjected to amination reactions to introduce the ethanamine group. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of chlorine or other substituents.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Binding Interactions

- HSP90 Inhibitors: Indole-based ethanamine hydrochlorides (e.g., Tryptamine HCl) bind HSP90 via hydrogen bonds to GLU527 and TYR604 through nitro/amide groups .

- Adenosine Receptor Ligands: Dicyanopyridine derivatives () target adenosine receptors, but the absence of a cyanopyridine core in the target suggests divergent applications .

Stereochemical Influence

The R-configuration in the target compound is critical for enantioselective binding. For example, (R)-1-(2,3-Difluorophenyl)ethanamine HCl (CAS 1217467-70-3) shows higher receptor affinity than its S-isomer, highlighting the importance of chirality in drug design .

Biological Activity

(R)-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride is a chiral compound notable for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C7H9ClN·HCl. The compound features a pyridine ring substituted with a chlorine atom at the 4-position and an ethanamine group at the 1-position. The synthesis typically involves the reaction of 4-chloropyridine with an appropriate amine in various conditions to yield the desired product with high purity and yield.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Compounds structurally related to chloropyridine have been shown to inhibit bacterial growth against various strains, suggesting potential applications in developing new antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has demonstrated anti-inflammatory activity . Studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 in activated macrophages. This effect is likely mediated through the suppression of signaling pathways involving NF-κB and MAPK, which are critical in inflammatory responses .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the chlorine atom enhances its binding affinity, making it a candidate for studies involving enzyme inhibition and receptor modulation. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways relevant to neurological disorders.

Study 1: Antimicrobial Activity

A study conducted on derivatives of chloropyridine showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating potent activity compared to standard antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| (R)-1-(4-Chloropyridin-2-yl)ethanamine HCl | 32 | S. aureus |

| Standard Antibiotic | 16 | E. coli |

Study 2: Anti-inflammatory Mechanism

In vitro studies using RAW 264.7 macrophage cells showed that treatment with this compound resulted in a significant decrease in LPS-induced NO production. Western blot analysis revealed that this reduction was associated with decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

| Treatment | NO Production (µM) | iNOS Expression |

|---|---|---|

| Control | 25 | High |

| Compound | 10 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.